4-(1,3-Dioxan-2-YL)phenylmagnesium bromide
CAS No.: 125716-40-7
Cat. No.: VC21148188
Molecular Formula: C10H11BrMgO2
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 125716-40-7 |
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Molecular Formula | C10H11BrMgO2 |
Molecular Weight | 267.4 g/mol |
IUPAC Name | magnesium;2-phenyl-1,3-dioxane;bromide |
Standard InChI | InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
Standard InChI Key | ZAICYGHCHXXSDO-UHFFFAOYSA-M |
SMILES | C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Canonical SMILES | C1COC(OC1)C2=CC=[C-]C=C2.[Mg+2].[Br-] |
Chemical Identity and Basic Properties
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is classified as a Grignard reagent, characterized by the presence of a carbon-magnesium bond that imparts high nucleophilicity to the molecule. The compound features a phenyl group substituted with a 1,3-dioxane moiety, which significantly influences its chemical behavior and reactivity profile in organic synthesis reactions.
Physical and Chemical Parameters
The essential physical and chemical parameters of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide are summarized in the following table:
Parameter | Value |
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CAS Number | 125716-40-7 |
Molecular Formula | C₁₀H₁₁BrMgO₂ |
Molecular Weight | 267.4 g/mol |
IUPAC Name | Magnesium;2-phenyl-1,3-dioxane;bromide |
Parent Compound | 2-Phenyl-1,3-dioxane |
Standard InChI | InChI=1S/C10H11O2.BrH.Mg/c1-2-5-9(6-3-1)10-11-7-4-8-12-10;;/h2-3,5-6,10H,4,7-8H2;1H;/q-1;;+2/p-1 |
Standard InChIKey | ZAICYGHCHXXSDO-UHFFFAOYSA-M |
These fundamental properties establish the compound's identity and provide a foundation for understanding its behavior in chemical reactions .
Structural Features
The molecular structure of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide consists of a phenyl ring with a 1,3-dioxane substituent at the para position, and a magnesium-bromine bond at the carbon of the phenyl ring. The 1,3-dioxane ring is a six-membered heterocyclic structure containing two oxygen atoms at positions 1 and 3 .
The presence of the 1,3-dioxane ring enhances the solubility of the compound compared to simpler phenylmagnesium bromides. This structural feature also influences its reactivity profile, particularly in nucleophilic addition reactions. The dioxane moiety's electronic properties affect the distribution of electron density within the molecule, which can lead to different synthetic outcomes when reacting with various electrophiles.
Synthesis and Preparation
Synthetic Routes
The synthesis of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide typically involves a sequential approach beginning with suitable precursors. The most common synthetic pathway is through the reaction of 4-bromophenylmagnesium bromide with 1,3-dioxan-2-ol in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether.
This reaction proceeds under strictly anhydrous conditions, as the presence of moisture would rapidly hydrolyze the Grignard reagent. The general synthetic scheme involves:
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Formation of 4-bromophenylmagnesium bromide from 4-bromobenzene and magnesium
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Reaction with 1,3-dioxan-2-ol to introduce the dioxane moiety
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Isolation of the product as a solution in the reaction solvent
The compound is highly sensitive to air and moisture, necessitating the use of inert atmosphere techniques during its preparation and handling.
Reaction Conditions
Successful synthesis of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide requires careful control of reaction conditions:
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Anhydrous solvents (typically THF or diethyl ether)
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Inert atmosphere (argon or nitrogen)
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Temperature control to manage reactivity
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Exclusion of protic impurities that could quench the Grignard reagent
Due to its sensitivity, the compound is typically prepared in situ or stored as a solution in an appropriate anhydrous solvent. Commercial preparations are available as 0.25 M solutions in tetrahydrofuran or 2-methyltetrahydrofuran (2-MeTHF) .
Chemical Properties and Reactivity
General Reactivity
As a Grignard reagent, 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide exhibits strong nucleophilic behavior. The carbon-magnesium bond is highly polarized, with the carbon atom bearing significant negative charge, making it an excellent nucleophile for attacking electrophilic centers in various substrates. This reactivity is fundamental to its utility in organic synthesis, particularly in carbon-carbon bond formation reactions.
The compound readily reacts with a wide range of electrophiles, including:
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Carbonyl compounds (aldehydes, ketones, esters)
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Carbon dioxide
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Epoxides
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Nitriles
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Acid chlorides
These reactions generally proceed through nucleophilic addition pathways, leading to the formation of new carbon-carbon bonds.
Influence of the Dioxane Ring
The 1,3-dioxane substituent significantly influences the reactivity of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide compared to simpler phenylmagnesium bromides. The dioxane ring serves several functions:
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It modifies the electronic properties of the phenyl ring through inductive and resonance effects
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It enhances solubility in ether solvents
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It provides a protected form of a carbonyl group that can be revealed after the Grignard reaction
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It can influence the stereochemical outcome of additions to chiral electrophiles
These characteristics make the compound particularly valuable in synthetic sequences where a masked carbonyl functionality is required .
Applications in Organic Synthesis
Carbon-Carbon Bond Formation
The primary application of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide is in carbon-carbon bond forming reactions, which are fundamental to constructing complex organic molecules. The compound serves as a building block for introducing the 4-(1,3-dioxan-2-yl)phenyl group into various structures.
Typical transformations include:
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Addition to aldehydes and ketones to form secondary and tertiary alcohols
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Reaction with esters to yield ketones
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Carboxylation with CO₂ to form carboxylic acids
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Addition to epoxides for chain extension
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Copper-catalyzed coupling reactions
These reactions are essential in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where the precise construction of carbon frameworks is required.
Synthetic Utility
The synthetic utility of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide extends beyond simple nucleophilic additions. The 1,3-dioxane moiety can be hydrolyzed after the Grignard reaction to reveal an aldehyde functionality, making this compound a valuable reagent for introducing aldehyde-bearing phenyl groups in a protected form.
This sequential approach—Grignard reaction followed by acetal hydrolysis—enables synthetic strategies that would be challenging using direct aldehyde chemistry due to the incompatibility of aldehydes with Grignard conditions. The compound thus serves as an important synthetic equivalent in modern organic synthesis methodologies .
Comparison with Related Compounds
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide belongs to a family of functionalized Grignard reagents. Comparing its properties with related compounds provides insight into structure-reactivity relationships.
The following table compares key features of 4-(1,3-Dioxan-2-YL)phenylmagnesium bromide with structurally related compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
---|---|---|---|---|
4-(1,3-Dioxan-2-YL)phenylmagnesium bromide | 125716-40-7 | C₁₀H₁₁BrMgO₂ | 267.4 | Reference compound |
4-(1,3-Dioxolan-2-yl)phenylmagnesium bromide | 328000-17-5 | C₉H₉BrMgO₂ | 253.38 | Contains 5-membered dioxolane ring instead of 6-membered dioxane |
[4-(1,3-dioxan-2-yl)phenyl]-diphenylphosphane | 923035-24-9 | C₂₂H₂₁O₂P | 348.38 | Contains diphenylphosphane instead of magnesium bromide |
4-(1,3-dioxan-2-yl)phenol | 6052-80-8 | C₁₀H₁₂O₃ | 180.20 | Contains hydroxyl group instead of magnesium bromide |
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